

Application Notes and Protocols for IKr Current Measurement Using Almokalant

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Compound of Interest

Compound Name: Almokalant

Cat. No.: B15285000

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These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to measure the rapidly activating delayed rectifier potassium current (IKr) and its block by **Almokalant** using the patch-clamp technique. The human ether-à-go-go-related gene (hERG) encodes the alpha-subunit of the potassium ion channel that carries the IKr current, a critical component in cardiac action potential repolarization.[1][2] **Almokalant** is a potent blocker of the IKr current, often used as a reference compound in cardiac safety studies.[3][4][5] Understanding the interaction of compounds with the hERG channel is crucial for assessing the proarrhythmic risk of new chemical entities.[2][6][7]

Overview of Almokalant's Mechanism of Action

Almokalant exhibits a concentration-dependent, use-dependent, and voltage-dependent block of the IKr current.[3][4] It primarily acts as an open-channel blocker, meaning it binds to the channel pore when it is in the open conformation.[3][4][8] This results in a characteristic "trapping" of the drug within the channel when it closes, leading to a slow recovery from block at negative membrane potentials.[3] Some studies have also noted that **Almokalant** can shift the voltage dependence of IKr activation in the hyperpolarizing direction.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **Almokalant**'s block on IKr/hERG currents.

Table 1: **Almokalant** IC50 Values for IKr/hERG Block

Cell Type	Temperature	IC50	Reference
Rabbit Ventricular Myocytes	Not Specified	50 nM	[3]
HEK293 cells expressing hERG	35 - 37°C	~121-151 nM	[5]
Xenopus Oocytes expressing hERG	Not Specified	Not explicitly stated, but block observed at nanomolar concentrations.	[4]

Table 2: Kinetic Parameters of **Almokalant** Block

Parameter	Condition	Value	Reference
Onset of Block (Time Constant)	0 mV	1.07 seconds	[3]
Recovery from Block (Time Constant)	-50 mV	~10 seconds	[3]
Recovery from Block	-75 mV	Practically absent	[3]
Hill Coefficient	+20 mV for 2s	1.76	[3]

Experimental Protocols

This section details the recommended materials and methods for measuring IKr currents and their inhibition by **Almokalant** using the whole-cell patch-clamp technique.

Cell Culture

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are recommended.[6][9]
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin-streptomycin, and a selection antibiotic (e.g.,

Geneticin at 0.4 mg/ml).[10]

- Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are plated on glass coverslips and allowed to reach 50-70% confluency.

Solutions

- Internal (Pipette) Solution (in mM):

- KCl: 130
- MgCl₂: 1
- EGTA: 5
- HEPES: 10
- Mg-ATP: 5
- Adjust pH to 7.2 with KOH.

- External (Bath) Solution (in mM):

- NaCl: 137
- KCl: 4
- CaCl₂: 1.8
- MgCl₂: 1
- HEPES: 10
- Glucose: 10
- Adjust pH to 7.4 with NaOH.

- **Almokalant** Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. Subsequent dilutions to the final working concentrations should be made in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

Patch-Clamp Electrophysiology

- Configuration: Whole-cell patch-clamp.[\[9\]](#)[\[11\]](#)
- Temperature: Experiments should be performed at a physiological temperature of 35-37°C, as the kinetics of hERG channels are temperature-sensitive.[\[12\]](#)
- Data Acquisition: Use a suitable patch-clamp amplifier and data acquisition system. Data should be filtered and sampled appropriately.
- Quality Control:
 - Seal resistance should be >1 GΩ.[\[12\]](#)
 - Series resistance should be compensated (typically >70%) to minimize voltage errors.
 - Monitor cell health and current rundown throughout the experiment.

Voltage-Clamp Protocol

The following voltage protocol is designed to activate the IKr current and measure the characteristic tail current, which is then used to assess the blocking effect of **Almokalant**.

- Holding Potential: Hold the cell at -80 mV.[\[1\]](#)[\[4\]](#)
- Depolarizing Pulse: Apply a depolarizing step to a voltage between +20 mV and +40 mV for a duration of 1 to 4 seconds. This step is designed to open the hERG channels.[\[3\]](#)[\[4\]](#)
- Repolarization Step: Repolarize the membrane to a potential between -50 mV and -70 mV. This step will elicit a large outward "tail" current as the channels recover from inactivation before closing (deactivating).[\[1\]](#)[\[13\]](#)

- **Pulse Frequency:** Apply the voltage protocol at a frequency of approximately 0.1 to 0.2 Hz to allow for recovery from inactivation between pulses.

The peak amplitude of the tail current is the primary measurement for quantifying the IKr current and its block by **Almokalant**.

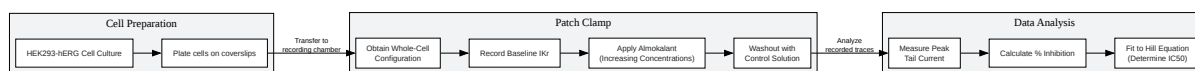
Experimental Procedure

- Obtain a stable whole-cell recording.
- Perfuse the cell with the external solution and record baseline IKr currents using the voltage-clamp protocol described above for at least 5 minutes to ensure a stable recording.
- Apply **Almokalant** at various concentrations by perfusing the cell with the drug-containing external solution.
- Allow the drug effect to reach a steady state at each concentration before recording the blocked IKr current.
- After application of the highest concentration, a washout step with the drug-free external solution can be performed to assess the reversibility of the block.

Data Analysis

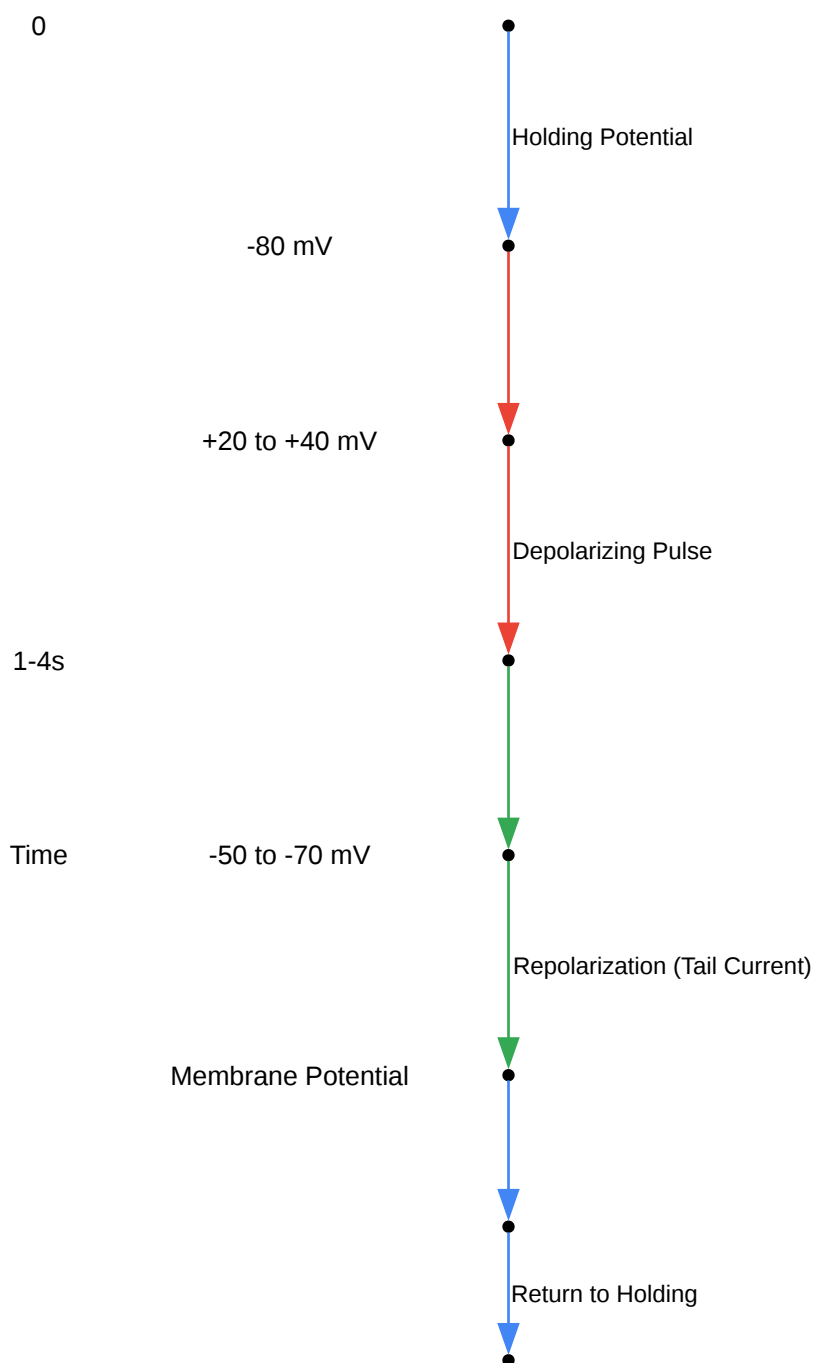
- Measure the peak tail current amplitude in the absence (control) and presence of different concentrations of **Almokalant**.
- Calculate the percentage of current inhibition for each concentration using the following formula: $\% \text{ Inhibition} = (1 - (I_{\text{drug}} / I_{\text{control}})) * 100$
- Plot the percentage of inhibition as a function of the **Almokalant** concentration and fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.

Visualizations



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Caption: Experimental workflow for **Almokalant** patch clamp protocol.



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Caption: Voltage clamp protocol for IKr current measurement.

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